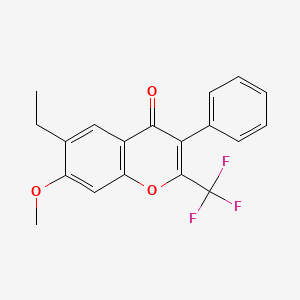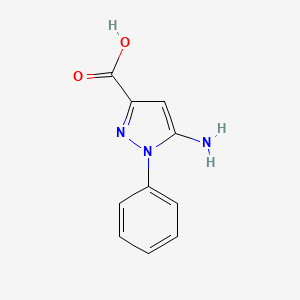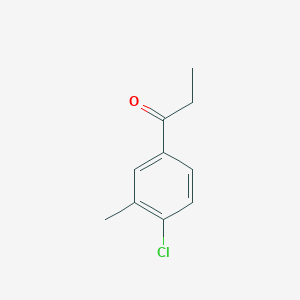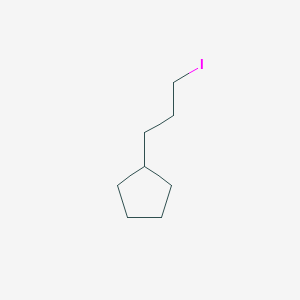
(3-Iodopropyl)cyclopentane
概要
説明
(3-Iodopropyl)cyclopentane is a chemical compound that is widely used in scientific research for its unique properties. It is a cyclopentane derivative with an iodine atom attached to one of the carbons in the cyclopentane ring. This compound has a wide range of applications in various fields, including organic chemistry, biochemistry, and medicinal chemistry.
科学的研究の応用
1. Carboxylic Acid Functional Group Isostere
(3-Iodopropyl)cyclopentane's relative, cyclopentane-1,3-dione, demonstrates the potential as a novel isostere for the carboxylic acid functional group. This is supported by studies indicating that cyclopentane-1,3-diones can exhibit similar physical-chemical properties to carboxylic acids and tetrazole residues (Ballatore et al., 2011).
2. Synthesis of Sodium Channel Blockers
Cyclopentane-based compounds, closely related to (3-Iodopropyl)cyclopentane, have been evaluated for their activity against the peripheral nerve sodium channel Na(V)1.7. These compounds have shown promise in models of inflammatory and neuropathic pain (Ok et al., 2006).
3. Structural Studies in Chemistry
Cyclopentane's phase diagram and structural properties have been extensively studied. These studies are crucial for understanding the properties of cyclopentane and its derivatives like (3-Iodopropyl)cyclopentane (Torrisi et al., 2008).
4. Asymmetric Synthesis of Cyclopentanes
The palladium-catalyzed trimethylenemethane (TMM) cycloaddition process has been employed for the efficient and asymmetric synthesis of cyclopentanes, which is relevant to the study and application of (3-Iodopropyl)cyclopentane (Trost et al., 2007).
5. Homolytic Substitution Reactions
(3-Iodopropyl)cyclopentane, through its involvement in homolytic substitution reactions, contributes to the formation of substituted cyclopropanes, offering insights into reaction mechanisms in organic chemistry (Curran & Gabarda, 1999).
6. Oxidative Cyclization Reactions
The cyclopentane structure, similar to (3-Iodopropyl)cyclopentane, plays a role in the oxidative cyclization reactions catalyzed by iodobenzene. This process generates cyclopentane products with unique stereochemistry (Rodríguez & Moran, 2011).
7. Thermodynamics and Pseudorotation Studies
Research on cyclopentane, a close relative of (3-Iodopropyl)cyclopentane, has contributed to the understanding of its thermodynamic properties and the concept of pseudorotation, critical for chemical thermodynamics (Mccullough et al., 1959).
8. Electrochemical-Induced Intermolecular Selective Annulation
Cyclopentanes, akin to (3-Iodopropyl)cyclopentane, have been synthesized via electrochemical mediator-induced intermolecular selective annulation, illustrating an efficient method for creating complex cyclopentane structures (Guan et al., 2022).
9. Hypervalent Iodine Reagents in Functionalization
The functionalization of fused cyclopentane derivatives using hypervalent iodine reagents demonstrates the chemical versatility of cyclopentane structures, relevant to (3-Iodopropyl)cyclopentane (Moriarty et al., 1998).
10. Desalination Applications
Cyclopentane hydrates, closely related to (3-Iodopropyl)cyclopentane, have been investigated as potential candidates for sustainable desalination processes, demonstrating the practical applications of cyclopentane in environmental technology (Ho-Van et al., 2019).
将来の方向性
特性
IUPAC Name |
3-iodopropylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZBRSHHUITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573470 | |
| Record name | (3-Iodopropyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodopropyl)cyclopentane | |
CAS RN |
106211-63-6 | |
| Record name | (3-Iodopropyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

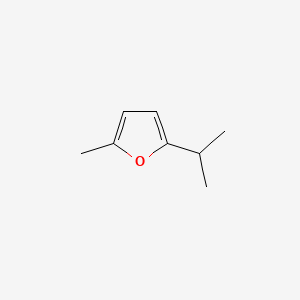

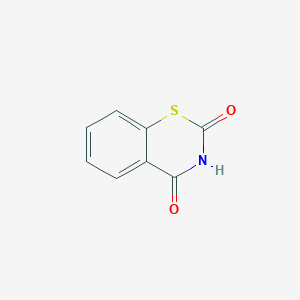
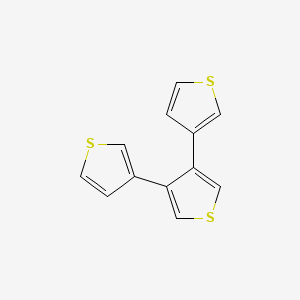

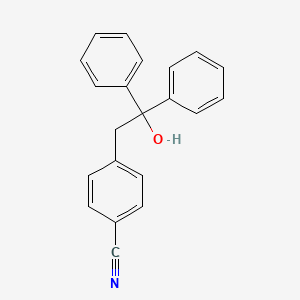
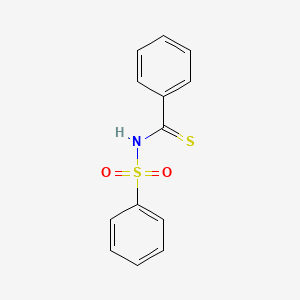
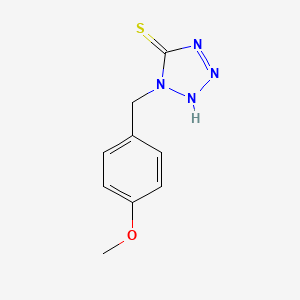
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B3045340.png)
![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3045341.png)
